![molecular formula C16H18FN3O3 B1241804 1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)
1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid is a quinolone.
Scientific Research Applications
Chemical Structure and Isolation
- The compound has been identified as a regioisomer of besifloxacin, synthesized from the reaction of certain quinoline-3-carboxylic acids, with its chemical structure established using NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).
Antimycobacterial Activity
- Novel derivatives of quinoline-3-carboxylic acids, similar in structure, have shown promising antimycobacterial activities, including efficacy against Mycobacterium tuberculosis and multi-drug resistant strains, as evidenced by in vitro and in vivo studies (Senthilkumar et al., 2009).
Photochemical Behavior
- Studies on related quinoline-3-carboxylic acids have revealed insights into their photochemical behavior in aqueous solutions, indicating potential applications in photochemistry and photostability analysis (Mella, Fasani, & Albini, 2001).
Antibacterial Potency
- Research on quinoline-3-carboxylic acid derivatives has demonstrated significant antibacterial activities against various strains, including E. coli and S. aureus, indicating their potential as antibacterial agents (Al-Hiari et al., 2007).
Antimicrobial Study of Derivatives
- Synthesized derivatives of quinoline-3-carboxylic acids have shown promising results in antifungal and antibacterial activities, establishing their potential in antimicrobial applications (Patel & Patel, 2010).
Heterocyclic Synthesis
- The synthesis of new heterocycles fused onto quinoline-3-carboxylic acid has been explored, with these compounds showing moderate activity against bacterial species, highlighting their potential in heterocyclic chemistry applications (Abu-Sheaib et al., 2008).
properties
Product Name |
1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid |
|---|---|
Molecular Formula |
C16H18FN3O3 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3/c1-8-13-12(6-11(14(8)17)19-5-4-18)20(9-2-3-9)7-10(15(13)21)16(22)23/h6-7,9,19H,2-5,18H2,1H3,(H,22,23) |
InChI Key |
ZGMPVIVLBKTZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=O)C(=CN2C3CC3)C(=O)O)NCCN)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
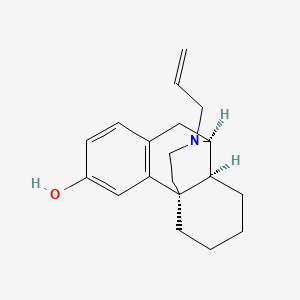
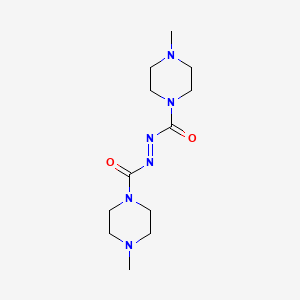
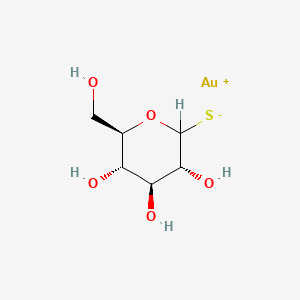
![3-hydroxy-3-methyl-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione](/img/structure/B1241725.png)
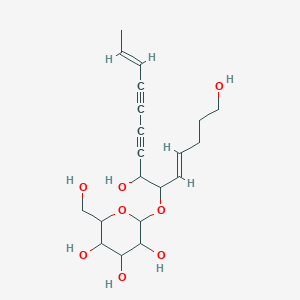
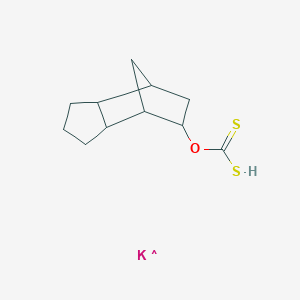
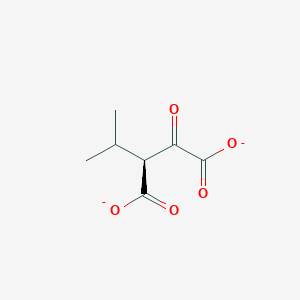
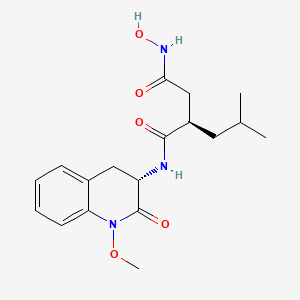

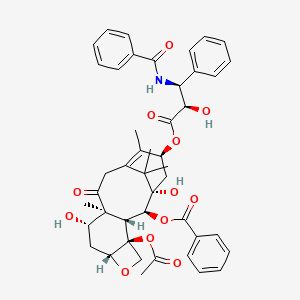
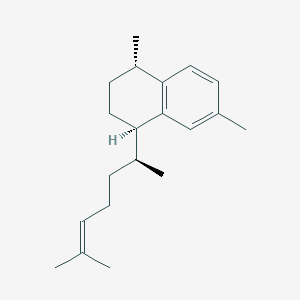
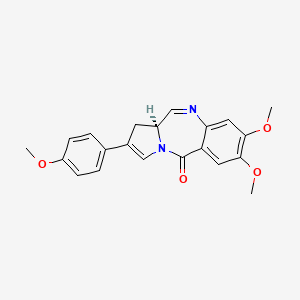
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)